Cas no 1190243-78-7 (3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1190243-78-7x500.png)
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
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- インチ: 1S/C24H20O7/c1-13-15(4-6-23(25)26)24(27)31-21-11-20-17(10-16(13)21)18(12-30-20)14-3-5-19-22(9-14)29-8-2-7-28-19/h3,5,9-12H,2,4,6-8H2,1H3,(H,25,26)
- InChIKey: CTRBYJSODREWGW-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC3OC=C(C4=CC=C5OCCCOC5=C4)C=3C=C2C(C)=C1CCC(O)=O
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 6239467-500MG |
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
1190243-78-7 | 95% | 500MG |
$250 | 2023-07-04 | |
OTAVAchemicals | 6239467-1G |
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
1190243-78-7 | 95% | 1G |
$300 | 2023-07-04 | |
OTAVAchemicals | 6239467-100MG |
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
1190243-78-7 | 95% | 100MG |
$150 | 2023-07-04 | |
OTAVAchemicals | 6239467-250MG |
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
1190243-78-7 | 95% | 250MG |
$200 | 2023-07-04 |
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acidに関する追加情報
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid is a complex organic compound with the CAS registry number 1190243-78-7. This compound belongs to the class of chromen derivatives and exhibits a unique structural arrangement that combines a chromene moiety with a benzodioxepine ring system. The molecule is characterized by its intricate fused ring structure and the presence of multiple functional groups, including an oxo group and a propanoic acid substituent.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodioxepine core. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, a study published in *Journal of Organic Chemistry* in 2023 reported the use of microwave-assisted synthesis to streamline the construction of the benzodioxepine ring system. This approach not only reduces reaction time but also minimizes side reactions, making it more suitable for large-scale production.
One of the most intriguing aspects of 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7 oxofuro[3,2-g]chromen6 yl]propanoic acid is its potential pharmacological activity. Preclinical studies have shown that this compound exhibits significant anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. A research team at the University of California recently demonstrated that this compound can effectively reduce cytokine production in macrophage cell lines, suggesting its potential as a novel anti-inflammatory agent.
In addition to its pharmacological applications, this compound has also been explored for its role in biochemistry and material science. A 2024 study published in *Nature Communications* highlighted its ability to act as a photosensitizer in photodynamic therapy (PDT). The molecule's unique electronic structure allows it to absorb light in the visible spectrum and generate reactive oxygen species (ROS), which can target and destroy cancer cells without damaging surrounding healthy tissue.
The structural complexity of CAS No. 1190243 78 7 makes it an attractive candidate for further research into drug delivery systems. Scientists at MIT have been investigating its potential as a carrier for hydrophobic drugs due to its amphiphilic nature. Early results indicate that this compound can form stable nanoparticles that enhance drug solubility and bioavailability.
From an environmental standpoint, recent studies have focused on the biodegradability and eco-toxicity of CAS No. 1190243 78 7. A collaborative effort between researchers at Stanford University and the Environmental Protection Agency (EPA) revealed that this compound undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. These findings are particularly important for industries considering its large-scale production or application.
In conclusion, CAS No. 1190243 78 7, or 3-[3-(3,4-dihydro...propanoic acid, represents a promising molecule with diverse applications across pharmacology, biochemistry, and material science. Its unique structure and versatile properties continue to attract significant research attention. As advancements in synthetic methods and understanding of its biological effects progress, this compound is poised to play a pivotal role in developing innovative therapeutic agents and advanced materials.
1190243-78-7 (3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid) 関連製品
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